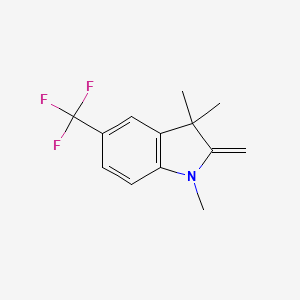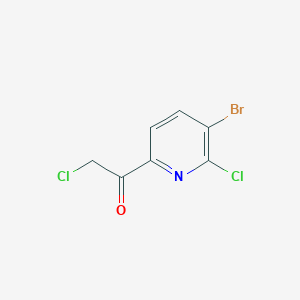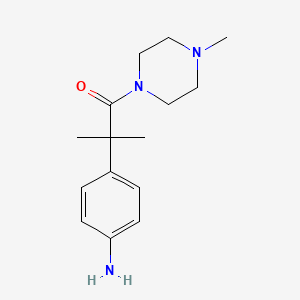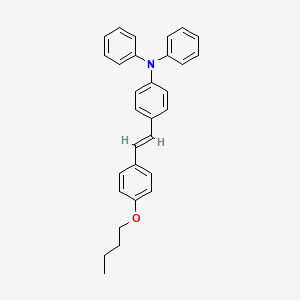
1,3,3-Trimethyl-2-methylene-5-(trifluoromethyl)indoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,3-Trimethyl-2-methylene-5-(trifluoromethyl)indoline is an organic compound with the molecular formula C₁₃H₁₄F₃N It is a derivative of indoline, characterized by the presence of a trifluoromethyl group at the 5-position and a methylene group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3-Trimethyl-2-methylene-5-(trifluoromethyl)indoline typically involves the following steps:
Starting Materials: The synthesis begins with indoline derivatives, which are then modified to introduce the trifluoromethyl group.
Reaction Conditions:
Methylene Group Introduction: The methylene group can be introduced through a reaction with formaldehyde (CH₂O) under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
1,3,3-Trimethyl-2-methylene-5-(trifluoromethyl)indoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indoline oxides, while reduction can produce various reduced indoline derivatives.
科学研究应用
1,3,3-Trimethyl-2-methylene-5-(trifluoromethyl)indoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 1,3,3-Trimethyl-2-methylene-5-(trifluoromethyl)indoline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
1,3,3-Trimethyl-2-methyleneindoline: Lacks the trifluoromethyl group, resulting in different chemical properties.
1,3,3-Trimethyl-2-methylene-5-chloroindoline: Contains a chloro group instead of a trifluoromethyl group, leading to variations in reactivity and applications.
Uniqueness
1,3,3-Trimethyl-2-methylene-5-(trifluoromethyl)indoline is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable for various applications in research and industry.
属性
分子式 |
C13H14F3N |
|---|---|
分子量 |
241.25 g/mol |
IUPAC 名称 |
1,3,3-trimethyl-2-methylidene-5-(trifluoromethyl)indole |
InChI |
InChI=1S/C13H14F3N/c1-8-12(2,3)10-7-9(13(14,15)16)5-6-11(10)17(8)4/h5-7H,1H2,2-4H3 |
InChI 键 |
PNNXTZJILDAJAQ-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(=C)N(C2=C1C=C(C=C2)C(F)(F)F)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2'-(Bromomethylene)bis(benzo[d]thiazole)](/img/structure/B15250618.png)

![7-Bromo-5-methyl-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B15250634.png)


![[4-[(1R)-1-aminoethyl]phenyl]methanol;hydrochloride](/img/structure/B15250665.png)

![3-(4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-yl)propanoic acid](/img/structure/B15250677.png)
![3-Bromo-7-chloro-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B15250678.png)
![[3,4'-Bipyridin]-5-amine, N-(3-nitrophenyl)-](/img/structure/B15250682.png)
![6,6-Dimethoxyspiro[3.3]heptane-2-carboxylicacid](/img/structure/B15250694.png)
![(2S)-2-[[4-[[(1S)-1-carboxy-3-methylbutyl]amino]-6-chloro-1,3,5-triazin-2-yl]amino]-4-methylpentanoic acid](/img/structure/B15250705.png)
![Leucine,N-[[4-(2-methoxyphenoxy)phenyl]sulfonyl]-](/img/structure/B15250706.png)
![1-Amino-4-[[3-[(dimethylamino)methyl]phenyl]amino]anthraquinone](/img/structure/B15250710.png)
